3,4-Dihydro-2H-pyran

Descripción

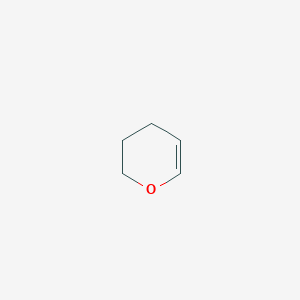

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQDWGNQVEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041426 | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

0 °F (NFPA, 2010) | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V9N71IHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran (DHP) is a versatile and widely utilized heterocyclic compound in organic synthesis. Its unique chemical structure, featuring a vinyl ether moiety within a six-membered ring, imparts a distinct reactivity profile that makes it an invaluable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of DHP, with a focus on its application in protecting group chemistry, cycloaddition reactions, and hydroformylation. Detailed experimental protocols for key reactions are provided, along with a summary of its physical and spectroscopic properties.

Chemical and Physical Properties

3,4-Dihydro-2H-pyran is a colorless liquid with a characteristic ethereal odor.[1] It is soluble in most organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 86-88 °C | [2][3] |

| Melting Point | -70 °C | [3] |

| Density | 0.922 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.440 | [3] |

| Flash Point | 0 °F (-18 °C) | [1] |

| Solubility in Water | 7.7 g/L | [2] |

| CAS Number | 110-87-2 | [1][2] |

Spectroscopic Data

The structural features of 3,4-Dihydro-2H-pyran can be readily identified through various spectroscopic techniques. A summary of its characteristic spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data of 3,4-Dihydro-2H-pyran

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.28 (d, 1H, J=6.2 Hz), 4.60 (t, 1H, J=4.1 Hz), 3.86 (t, 2H, J=5.4 Hz), 2.07 (m, 2H), 1.83 (m, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ 144.1, 100.8, 66.2, 22.8, 19.5 | [5] |

| Infrared (IR) | ν (cm⁻¹) 3045, 2940, 2860, 1645, 1235, 1070 | [3] |

| Mass Spectrometry (MS) | m/z 84 (M+), 55, 41 | [6] |

Reactivity and Key Reactions

The reactivity of 3,4-Dihydro-2H-pyran is dominated by the presence of the electron-rich enol ether double bond. This makes it susceptible to electrophilic attack and allows it to participate in a variety of addition and cycloaddition reactions.

Protection of Alcohols

One of the most significant applications of DHP in organic synthesis is as a protecting group for hydroxyl functionalities.[7] In the presence of an acid catalyst, DHP reacts with alcohols to form tetrahydropyranyl (THP) ethers.[8] These ethers are stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments, yet can be readily cleaved under mild acidic conditions to regenerate the alcohol.[8][9]

Reaction Workflow: Protection and Deprotection of Alcohols

References

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 4. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,4-Dihydro-2H-pyran: IUPAC Nomenclature, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyran (DHP), a versatile and widely utilized heterocyclic compound in modern organic synthesis. This document details its fundamental properties, nomenclature, and structure, and offers an in-depth exploration of its synthesis and key applications, particularly its role as a protective agent for hydroxyl groups. The information is presented to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique reactivity of this important synthetic building block.

Compound Identification and Structure

The preferred IUPAC name for this heterocyclic ether is 3,4-Dihydro-2H-pyran .[1][2] It is also commonly referred to as 2,3-Dihydropyran.[1][2] The structure consists of a six-membered ring containing one oxygen atom and a double bond between carbons 5 and 6.

Chemical Structure:

-

SMILES: C1CC=COC1[1]

Physicochemical Properties

3,4-Dihydro-2H-pyran is a colorless liquid with an ethereal odor.[1] It is less dense than water and its vapors are heavier than air.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 84.12 g/mol | [1][5] |

| Density | 0.922 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 86 °C | [2][5][6] |

| Melting Point | -70 °C | [2][5][6] |

| Flash Point | 0 °F (-18 °C) | [1] |

| Refractive Index | 1.440 at 20 °C | [5][6] |

| Solubility | Soluble in organic solvents like ethanol, ether, and acetone; limited solubility in water. | [3][7] |

Synthesis of 3,4-Dihydro-2H-pyran

The industrial preparation of 3,4-Dihydro-2H-pyran is primarily achieved through the dehydration of tetrahydrofurfuryl alcohol.[2] Other synthetic routes, particularly for substituted dihydropyrans, are prevalent in research settings.

Dehydration of Tetrahydrofurfuryl Alcohol

This method involves passing tetrahydrofurfuryl alcohol over alumina (B75360) (Al₂O₃) at high temperatures (300–400 °C).[2]

Hetero-Diels-Alder Reaction

The dihydropyran ring system can be constructed via a hetero-Diels-Alder reaction, which is a [4+2] cycloaddition. This reaction typically involves an electron-rich alkene (such as a vinyl ether) reacting with an α,β-unsaturated carbonyl compound.[8][9] The use of chiral catalysts, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes, can afford dihydropyran derivatives with high enantioselectivity.[9]

Key Reactions and Applications

The most prominent application of 3,4-Dihydro-2H-pyran in organic synthesis is as a protecting group for alcohols.[2] It is also a versatile precursor for the synthesis of various heterocyclic compounds.

Protection of Alcohols

The reaction of an alcohol with 3,4-Dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. This THP group is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and some oxidizing and reducing agents. The protection can be readily removed under mild acidic conditions.[9]

Experimental Protocol: Tetrahydropyranylation of an Alcohol

A general procedure for the protection of an alcohol with 3,4-Dihydro-2H-pyran is as follows:

-

To a solution of the alcohol in a non-polar aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is added a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate, or a Lewis acid).

-

3,4-Dihydro-2H-pyran (typically 1.1 to 1.5 equivalents) is added dropwise to the solution at room temperature.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude THP ether, which can be purified by column chromatography if necessary.

Experimental Protocol: Deprotection of a THP Ether

The removal of the THP protecting group is typically achieved by acidic hydrolysis:

-

The THP ether is dissolved in a protic solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.

-

A catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) is added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the acid is neutralized with a base (e.g., sodium bicarbonate).

-

The product is isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.

Other Synthetic Applications

3,4-Dihydro-2H-pyran and its derivatives are valuable intermediates in the synthesis of a variety of compounds:

-

Synthesis of Substituted Tetrahydropyrans: The double bond in dihydropyran can undergo various addition reactions, such as halogenation and hydroboration, to introduce functionality at the 2- and 3-positions.[10]

-

Domino Reactions: It can participate in domino reactions with anilines, catalyzed by a cation-exchange resin in water, to efficiently synthesize 1,2,3,4-tetrahydroquinoline (B108954) derivatives.[5]

-

Synthesis of Pyranoquinolines: FeCl₃-NaI mediated reactions of aryl azides with 3,4-dihydro-2H-pyran provide a convenient route to pyranoquinolines.[5]

-

Polymer Chemistry: Dihydropyran can be polymerized, either alone or with other unsaturated compounds, for applications in the polymer industry.[6]

Conclusion

3,4-Dihydro-2H-pyran is a cornerstone reagent in organic synthesis, primarily valued for its role in the protection of hydroxyl groups. Its straightforward application and the stability of the resulting THP ether, coupled with the mild conditions required for its removal, make it an indispensable tool for the multi-step synthesis of complex molecules, including natural products and pharmaceuticals. Furthermore, its utility as a building block in cycloaddition and other reactions highlights its versatility and continued importance in modern synthetic chemistry. This guide provides the fundamental knowledge required for the effective application of 3,4-Dihydro-2H-pyran in a research and development setting.

References

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 5. 3,4-Dihydro-2H-pyran 97 110-87-2 [sigmaaldrich.com]

- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,4-Dihydro-2H-pyran | High Purity Reagent [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3,4-Dihydro-2H-pyran: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,4-Dihydro-2H-pyran (DHP), a heterocyclic organic compound widely utilized in complex organic synthesis. This document outlines its fundamental molecular properties, its primary application as a protecting group for hydroxyl functionalities, a detailed experimental protocol for this transformation, and a visualization of the experimental workflow.

Core Molecular and Physical Properties

3,4-Dihydro-2H-pyran is a colorless liquid with an ethereal odor.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1][2][3][4] |

| Molecular Weight | 84.12 g/mol | [1][2][3][4] |

| CAS Number | 110-87-2 | [2] |

| Density | 0.922 g/mL at 25 °C | [5][6] |

| Boiling Point | 86 °C | [6] |

| Melting Point | -70 °C | [6] |

Application in Organic Synthesis: Protection of Alcohols

In the realm of multi-step organic synthesis, particularly in pharmaceutical development, the strategic protection and deprotection of functional groups is paramount.[3] The hydroxyl group (-OH) is a common and reactive functional group that often requires temporary masking to prevent it from participating in unwanted side reactions. 3,4-Dihydro-2H-pyran is a widely used reagent for this purpose, converting alcohols into tetrahydropyranyl (THP) ethers.[2][3]

The resulting THP ethers are valued for their ease of introduction and their stability under a wide range of non-acidic conditions, including exposure to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various oxidizing agents.[1][2] This stability makes them highly valuable in complex synthetic pathways.[2] The protection reaction is acid-catalyzed and can be readily reversed under mild acidic aqueous conditions to regenerate the alcohol.[1][2]

Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol

This section details a general experimental procedure for the protection of a primary alcohol using 3,4-Dihydro-2H-pyran.

Materials:

-

Primary alcohol (1.0 equivalent)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equivalents)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.02 equivalents)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add 3,4-Dihydro-2H-pyran (1.2 equiv.).

-

Add a catalytic amount of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) (0.02 equiv.) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, the THP ether, can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Workflow: Alcohol Protection

The following diagram illustrates the general laboratory workflow for the protection of an alcohol with 3,4-Dihydro-2H-pyran.

Caption: General experimental workflow for the protection of alcohols using 3,4-Dihydro-2H-pyran.

Conclusion

3,4-Dihydro-2H-pyran is an indispensable reagent in modern organic chemistry. Its utility as a robust protecting group for alcohols enables the successful synthesis of complex molecules, including numerous active pharmaceutical ingredients.[3] A thorough understanding of its properties and reaction protocols is therefore essential for professionals engaged in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Dihydropyran (DHP) [commonorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,4-Dihydro-2H-pyran

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dihydro-2H-pyran, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to 3,4-Dihydro-2H-pyran

3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound with the chemical formula C₅H₈O.[1][2] It is a colorless liquid with a characteristically sweet, ethereal odor.[1][3] DHP is widely used in organic synthesis, primarily as a protecting group for hydroxyl groups in alcohols, forming a tetrahydropyranyl (THP) ether.[2][4] These THP ethers are stable under a variety of reaction conditions but can be easily removed by acidic hydrolysis, making DHP a valuable reagent in the synthesis of complex molecules and natural products.[2][4][5]

Physical Properties

The physical properties of 3,4-Dihydro-2H-pyran have been determined and reported across various sources. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 85.5 °C | at 1013 hPa[6] |

| 86 °C | (lit.)[2][3][4][7][8] | |

| 87.0 °C | ||

| Density | 0.920 g/mL | Not specified |

| 0.922 g/mL | at 25 °C (lit.)[2][4][8] | |

| 0.923 g/mL | Not specified[9] | |

| 0.929 g/cm³ | at 20 °C[6] | |

| 0.9498 g/cm³ | Not specified[3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as 3,4-Dihydro-2H-pyran.

3.1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For small quantities of a substance, a micro-boiling point determination is a common and efficient method.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

A small volume (a few milliliters) of the 3,4-Dihydro-2H-pyran sample is placed into the small test tube.[10]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[10]

-

The test tube is securely attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are clamped and immersed in a Thiele tube filled with mineral oil, ensuring the rubber band remains above the oil level to prevent softening and breakage.[11]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heat distribution throughout the oil bath via convection.[11]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the liquid will vaporize more rapidly, and a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

At this point, heating is discontinued. The temperature will begin to fall.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

3.2. Determination of Density

The density of a substance is its mass per unit volume. For a liquid like 3,4-Dihydro-2H-pyran, this is typically determined using a pycnometer (specific gravity bottle) or a hydrometer at a specified temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with the 3,4-Dihydro-2H-pyran sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) to allow the liquid to reach thermal equilibrium. The volume is adjusted if necessary.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured (m₂).

-

The pycnometer is emptied, cleaned, and then filled with a reference substance of known density, typically distilled water. Its mass is then measured at the same temperature (m₃).

-

The density of the 3,4-Dihydro-2H-pyran sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the micro method.

Caption: Workflow for Micro-Boiling Point Determination.

Signaling Pathways and Logical Relationships

As a relatively simple organic molecule, 3,4-Dihydro-2H-pyran is not directly involved in biological signaling pathways in the same manner as complex biomolecules. Its primary relevance in the context of drug development and life sciences is as a building block or intermediate in the synthesis of more complex, biologically active compounds.[12][13] The logical relationship of importance is its chemical reactivity, particularly its use as a protecting group for hydroxyl functionalities, which is a critical step in many multi-step organic syntheses.[2][4] The workflow for its application in synthesis is illustrated below.

Caption: Use of DHP as a Protecting Group in Organic Synthesis.

References

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN | Laboratory Chemicals | Article No. 03341 [lobachemie.com]

- 8. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 9. 3,4-dihydro-2H-pyran [stenutz.eu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,4-Dihydro-2H-pyran

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,4-Dihydro-2H-pyran. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to aid in the interpretation of the spectral data.

Molecular Structure and Atom Numbering

The chemical structure of 3,4-Dihydro-2H-pyran is depicted below, with atoms numbered for clear assignment of NMR signals. This numbering convention will be used throughout this guide.

Caption: Molecular structure of 3,4-Dihydro-2H-pyran with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3,4-Dihydro-2H-pyran provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 3,4-Dihydro-2H-pyran

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 6.32 | d | 6.2 | H-6 |

| 4.61 | t | 4.0 | H-5 |

| 3.92 | t | 5.4 | H-2 |

| 2.08 | m | H-4 | |

| 1.83 | m | H-3 |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 3,4-Dihydro-2H-pyran

| Chemical Shift (δ) [ppm] | Assignment |

| 144.1 | C-6 |

| 100.8 | C-5 |

| 66.2 | C-2 |

| 22.8 | C-4 |

| 22.1 | C-3 |

Solvent: CDCl₃, Spectrometer Frequency: 22.63 MHz

Experimental Protocols

The following sections describe standardized procedures for acquiring ¹H and ¹³C NMR spectra of liquid samples such as 3,4-Dihydro-2H-pyran.

4.1. ¹H NMR Spectroscopy

A standard operating procedure for the acquisition of a ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent that dissolves the analyte and has a residual solvent peak that does not interfere with the signals of interest should be chosen. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: A solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent is prepared.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS optional.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe is tuned to the ¹H frequency. The magnetic field homogeneity is optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative analysis.

-

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

4.2. ¹³C NMR Spectroscopy

The protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum is outlined below:

-

Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, although a higher concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A spectrometer equipped with a broadband probe capable of observing the ¹³C frequency is used.

-

Tuning and Shimming: The probe is tuned to the ¹³C frequency, and the magnetic field is shimmed as described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 64 to 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is a common starting point for qualitative spectra.

-

-

-

Data Processing:

-

The FID is processed using Fourier transformation.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualization of NMR Data Relationships

The following diagrams illustrate the key relationships that give rise to the observed NMR signals.

Caption: ¹H-¹H J-coupling relationships in 3,4-Dihydro-2H-pyran.

The diagram above illustrates the through-bond coupling (J-coupling) between adjacent protons, which leads to the splitting of signals (multiplicity) observed in the ¹H NMR spectrum. For example, the signal for H-6 is split by H-5, and the signal for H-2 is split by the adjacent H-3 protons. The methylene (B1212753) protons at positions 3 and 4 show more complex splitting patterns (multiplets) due to coupling with each other and with their respective neighboring protons.

IR and mass spectrometry of 3,4-Dihydro-2H-pyran

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3,4-Dihydro-2H-pyran

Introduction

3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound widely utilized in organic synthesis, most notably as a protecting group for hydroxyl functionalities.[1] Its chemical formula is C₅H₈O, and it possesses a molecular weight of 84.12 g/mol .[2] Accurate analytical characterization is paramount for its application in research and drug development. This guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) of DHP, including detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Mass Spectrometry Analysis

Mass spectrometry of 3,4-Dihydro-2H-pyran is typically performed using electron ionization (EI), which results in a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion is readily observed, and subsequent fragmentations lead to a series of characteristic ions.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of DHP is characterized by several key fragments. The data presented below is compiled from various spectral databases.[2][3]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 84 | 69-78 | [C₅H₈O]⁺• (Molecular Ion) |

| 83 | 32-35 | [C₅H₇O]⁺ |

| 55 | 100 | [C₃H₃O]⁺ |

| 54 | ~30 | [C₄H₆]⁺• |

| 56 | ~26 | [C₃H₄O]⁺• |

Fragmentation Pathway

Upon electron ionization at 70 eV, DHP forms a molecular ion (M⁺˙) at an m/z of 84.[4] This energetically unstable ion undergoes fragmentation to produce more stable ions. The base peak at m/z 55 is a prominent feature of the spectrum. The fragmentation process involves complex rearrangements, including a likely retro-Diels-Alder reaction, which is common for cyclic ethers.

Caption: Proposed fragmentation of 3,4-Dihydro-2H-pyran.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of DHP using a standard GC-MS system with an electron ionization source.

-

Sample Preparation :

-

Prepare a 1 mg/mL stock solution of 3,4-Dihydro-2H-pyran in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to create working standards if quantitative analysis is required.

-

-

Instrumentation :

-

Gas Chromatograph (GC) : Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) : A quadrupole or ion trap mass spectrometer capable of electron ionization.[4]

-

-

GC-MS Parameters :

-

Injector Temperature : 250°C

-

Injection Volume : 1 µL (split mode, e.g., 50:1)

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

MS Transfer Line Temperature : 280°C

-

Ion Source Temperature : 230°C

-

Ionization Energy : 70 eV.[2]

-

Mass Scan Range : 35-200 amu.

-

-

Data Acquisition and Analysis :

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to DHP by its retention time.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of DHP shows characteristic absorption bands corresponding to its vinyl ether and aliphatic C-H bonds.

Quantitative IR Spectral Data

The principal absorption bands in the IR spectrum of 3,4-Dihydro-2H-pyran are summarized below.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050-3020 | Medium | =C-H Stretch (vinyl) |

| 2950-2840 | Strong | C-H Stretch (aliphatic CH₂) |

| 1645 | Strong | C=C Stretch (vinyl ether) |

| 1235 | Strong | =C-O-C Asymmetric Stretch |

| 1070 | Strong | C-O-C Symmetric Stretch |

| 730 | Strong | =C-H Bend (out-of-plane) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes obtaining an IR spectrum of liquid DHP using the thin-film or "neat" sample method.[7][8]

-

Sample Preparation :

-

Instrumentation :

-

FTIR Spectrometer : A standard laboratory FTIR spectrometer (e.g., Bruker, Thermo Scientific).

-

Sample Holder : Two polished salt plates (e.g., NaCl or KBr).[9]

-

-

Measurement Procedure :

-

Background Spectrum : First, run a background spectrum with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

Sample Application : Place one to two drops of neat 3,4-Dihydro-2H-pyran onto the center of one salt plate.[7]

-

Sandwich Formation : Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.[7]

-

Data Acquisition : Place the "sandwich" assembly into the sample holder of the spectrometer and acquire the IR spectrum.

-

Cleaning : After the measurement, clean the salt plates thoroughly with a dry solvent like acetone (B3395972) or isopropanol (B130326) and store them in a desiccator.[8][9]

-

Caption: Workflow for FTIR analysis of a neat liquid sample.

References

- 1. 3,4-Dihydro-2H-pyran, 99% 25 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum [chemicalbook.com]

- 6. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,4-Dihydro-2H-pyran (DHP), a critical reagent in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and for its application in drug development and the manufacturing of fine chemicals.

Core Properties of 3,4-Dihydro-2H-pyran

3,4-Dihydro-2H-pyran is a colorless liquid with a characteristic sweet, ether-like odor.[1] Its fundamental physical properties are essential for its handling and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [1] |

| Density | 0.922 g/mL at 25 °C[2][3] |

| Boiling Point | 86 °C[1][3] |

| Melting Point | -70 °C[3] |

| Flash Point | -9 °C[4] |

Solubility Profile

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 3,4-Dihydro-2H-pyran.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 20 g/L[5][6] | 20 |

| Water | Protic | 7.7 g/L[7][8] | Not Specified |

| Ethanol | Alcohol (Protic) | Soluble[1][5][6] | Not Specified |

| Ether (Diethyl ether) | Ether | Soluble[1] | Not Specified |

| Acetone | Ketone | Soluble[1] | Not Specified |

| Chloroform | Halogenated | Slightly Soluble[5][6] | Not Specified |

| Various Organic Solvents | - | Miscible[2] | Not Specified |

It is important to note that temperature can affect solubility; for many organic compounds, solubility increases with a rise in temperature.[1]

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a liquid organic compound such as 3,4-Dihydro-2H-pyran in an organic solvent. This protocol is based on standard laboratory practices for assessing miscibility and solubility.

Objective: To determine the qualitative and semi-quantitative solubility of 3,4-Dihydro-2H-pyran in a selected organic solvent.

Materials:

-

3,4-Dihydro-2H-pyran (solute)

-

Selected organic solvent (e.g., ethanol, acetone, toluene, hexane)

-

Calibrated pipettes or micropipettes

-

Small, clean, and dry test tubes or vials with caps

-

Vortex mixer

-

Graduated cylinders

-

Analytical balance (for quantitative analysis)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all operations in a well-ventilated fume hood due to the flammable nature of 3,4-Dihydro-2H-pyran and many organic solvents.

-

Qualitative Miscibility Test: a. Add 1 mL of the selected organic solvent to a test tube. b. To this, add 1 mL of 3,4-Dihydro-2H-pyran. c. Cap the test tube and vortex the mixture for 30 seconds. d. Allow the mixture to stand for at least 5 minutes and observe. e. Observation:

- If a single, clear, homogeneous phase is observed, the two liquids are miscible.

- If two distinct layers form, the liquids are immiscible.

- If the solution appears cloudy or forms an emulsion, they are partially miscible.

-

Semi-Quantitative Solubility Test (if not miscible): a. Accurately weigh a specific amount of 3,4-Dihydro-2H-pyran (e.g., 1.0 g) into a vial. b. Using a calibrated pipette, add a small, known volume of the organic solvent (e.g., 0.5 mL) to the vial. c. Cap the vial and vortex or shake vigorously for 1-2 minutes. d. Observe if the DHP has completely dissolved. e. If not fully dissolved, continue to add the solvent in small, known increments (e.g., 0.1 mL), vortexing after each addition, until the DHP is completely solubilized. f. Record the total volume of solvent required to dissolve the initial mass of DHP. g. Calculate the approximate solubility in g/100 mL or other appropriate units.

-

Effect of Temperature (Optional): a. If the compound is not soluble at room temperature, gently warm the mixture in a water bath and observe any changes in solubility. Note the temperature at which dissolution occurs. b. Conversely, if a saturated solution is prepared at a higher temperature, allow it to cool to room temperature and observe if any precipitation occurs.

Safety Precautions: 3,4-Dihydro-2H-pyran is a highly flammable liquid and an irritant.[4] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from ignition sources.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like 3,4-Dihydro-2H-pyran.

Caption: Workflow for determining the miscibility of a liquid solute in a solvent.

Applications in Synthesis and Drug Development

The high solubility of 3,4-Dihydro-2H-pyran in many organic solvents is a significant advantage in its primary application as a protecting group for alcohols.[2] This property ensures that it can be used in a wide variety of reaction media, facilitating homogeneous reaction conditions which often lead to higher yields and easier monitoring of reaction progress. In the context of drug development, where multi-step syntheses are common, the reliable solubility of DHP and its derivatives is crucial for consistent and scalable production of complex active pharmaceutical ingredients.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3,4-Dihydro-2H-pyran, 99% | Fisher Scientific [fishersci.ca]

- 6. 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic addition mechanism of 3,4-dihydro-2H-pyran (DHP), a critical reaction in modern organic synthesis. DHP's unique reactivity as a vinyl ether makes it an indispensable tool, particularly in the pharmaceutical industry for the protection of functional groups and as a building block for complex heterocyclic molecules.[1][2] This document details the core mechanistic principles, provides practical experimental protocols, presents quantitative data, and illustrates key pathways to facilitate a deeper understanding for professionals in research and drug development.

Core Principles of the Electrophilic Addition Mechanism

The reactivity of 3,4-dihydro-2H-pyran is dominated by the vinyl ether moiety, where a carbon-carbon double bond is adjacent to an oxygen atom within the heterocyclic ring. This arrangement makes the double bond exceptionally electron-rich and, therefore, highly susceptible to attack by electrophiles.[3][4][5] The general mechanism is a two-step process involving the formation of a key carbocation intermediate, which is stabilized by the neighboring oxygen atom.

Step 1: Electrophilic Attack and Formation of a Resonancestabilized Carbocation The reaction is typically initiated by an acid catalyst, which provides a proton (H+) as the electrophile. The π electrons of the double bond attack the proton.[6] This addition follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation.[5][7] In the case of DHP, the proton adds to the C3 position, leading to the formation of a carbocation at the C2 position. This specific carbocation is significantly stabilized by resonance, as the adjacent oxygen atom can donate a lone pair of electrons to delocalize the positive charge, forming a stable oxonium ion. This resonance stabilization is a crucial factor driving the reaction's regioselectivity.

Step 2: Nucleophilic Attack The highly electrophilic carbocation intermediate is rapidly attacked by a nucleophile present in the reaction mixture.[6] This nucleophile can be an alcohol, water, or a halide ion, among others. The nucleophile donates an electron pair to the C2 carbon, forming a new sigma bond and yielding the final addition product.[4][6] The initial step of electrophilic attack is the rate-determining step of the reaction.[5][8]

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Addition of Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

The Pervasive Presence of 3,4-Dihydro-2H-pyran Derivatives in Nature: A Technical Guide for Researchers

A deep dive into the natural world reveals a diverse and fascinating array of secondary metabolites built around the 3,4-Dihydro-2H-pyran core scaffold. These compounds, isolated from a wide range of organisms including fungi, plants, and marine invertebrates, exhibit a remarkable spectrum of biological activities, making them a compelling area of study for researchers in drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of these derivatives, complete with detailed experimental protocols for their isolation and characterization, quantitative data, and insights into their mechanisms of action.

The 3,4-Dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, and its prevalence in nature underscores its evolutionary significance. Natural selection has sculpted these molecules to interact with various biological targets, leading to a range of effects from antimicrobial and cytotoxic to anti-inflammatory and enzyme-inhibitory.

Notable Naturally Occurring 3,4-Dihydro-2H-pyran Derivatives

A survey of scientific literature reveals a wealth of 3,4-Dihydro-2H-pyran derivatives from diverse natural origins. Fungi, in particular, have proven to be a prolific source of these compounds. For instance, the marine-derived fungus Aspergillus sp. has yielded a class of pyranodipyran derivatives, while the endophytic fungus Westerdykella dispersa produces alkenylated tetrahydropyran (B127337) compounds with notable antifungal properties. Plants are also a significant source; for example, a pyran ester derivative has been isolated from Tragia cannabina. The marine environment, a treasure trove of unique chemical structures, has provided a variety of dihydropyran-containing metabolites from organisms such as sponges.

| Compound Class | Specific Example(s) | Natural Source | Reported Biological Activity |

| Pyranodipyran Derivatives | Aspergiletals A–D | Marine-derived fungus (Aspergillus sp.) | TDP1 inhibition |

| Alkenylated Tetrahydropyran Derivatives | (12R,13R)-dihydroxylanomycinol | Marine sediment-derived fungus (Westerdykella dispersa) | Antifungal |

| Pyran Ester Derivative | 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-(6-methyl-heptyl) ester | Plant (Tragia cannabina) | Antidiabetic (in vitro) |

| Dihydropyran-containing Polyketides | Various | Marine Sponges | Anti-inflammatory |

| Dihydropyranopyran-4,5-dione | Radicinin | Fungus (Cochliobolus australiensis) | Anti-cancer |

Experimental Protocols: From Isolation to Structure Elucidation

The journey from a natural source to a purified, characterized 3,4-Dihydro-2H-pyran derivative involves a series of meticulous experimental procedures. The following sections outline the typical methodologies employed.

General Experimental Workflow

The isolation of these natural products generally follows a bioassay-guided fractionation approach. This ensures that the chemical separation process is directed towards isolating the biologically active components.

Detailed Methodologies

1. Fermentation and Extraction (Fungal Sources):

-

Example Organism: Aspergillus sp. EGF 15-0-3, isolated from a soft coral.

-

Fermentation: The fungus is typically cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for a period of 2-4 weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium and the culture broth are separated. The broth is extracted with a solvent such as ethyl acetate. The mycelium is often extracted with a more polar solvent like methanol. The extracts are then concentrated under reduced pressure.

2. Extraction (Plant Sources):

-

Example Organism: Roots of Tragia cannabina.

-

Preparation: The plant material is air-dried and ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction with a solvent like ethanol (B145695) using a Soxhlet apparatus. The resulting extract is then concentrated.

3. Chromatographic Separation and Purification:

-

Initial Fractionation: The crude extract is typically subjected to column chromatography over silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute different fractions.

-

Further Purification: Fractions showing promising activity in bioassays are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

4. Structure Elucidation:

The molecular structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

-

X-ray Crystallography: When a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

Signaling Pathways and Mechanisms of Action

Several naturally occurring 3,4-Dihydro-2H-pyran derivatives have been found to modulate specific cellular signaling pathways, which is the basis for their biological activity. Understanding these interactions is critical for their development as therapeutic agents.

One notable example is the inhibition of the PI3K/AKT signaling pathway by certain dihydropyran-containing compounds. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Conclusion

The natural world is a rich and largely untapped resource for the discovery of novel 3,4-Dihydro-2H-pyran derivatives. The diverse biological activities exhibited by these compounds highlight their potential as lead structures for the development of new drugs. A systematic approach involving bioassay-guided isolation, rigorous chromatographic purification, and comprehensive spectroscopic analysis is essential for unlocking the full potential of these natural products. Further research into their mechanisms of action and the specific signaling pathways they modulate will be crucial in translating these fascinating natural molecules into clinically useful therapeutics. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the natural occurrence and therapeutic potential of 3,4-Dihydro-2H-pyran derivatives.

Dihydropyran (DHP) as a Hydroxyl Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly within drug development, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, a common functionality in pharmaceuticals and natural products, often requires temporary masking to prevent undesired reactions. The use of 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether is a robust and well-established strategy for protecting hydroxyl groups.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of DHP as a hydroxyl protecting group.

Core Concepts

The protection of an alcohol with DHP results in the formation of a tetrahydropyranyl (THP) ether, which is an acetal.[4][5] This transformation is advantageous due to the ease of introduction, stability of the THP ether under a wide range of non-acidic conditions, and its straightforward removal.[1][2] THP ethers are stable in the presence of strong bases, organometallic reagents (such as Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1] A key consideration is that the reaction of DHP with a chiral alcohol introduces a new stereocenter at the anomeric carbon of the THP ring, which can lead to the formation of a diastereomeric mixture.[1][6]

Mechanism of Protection and Deprotection

Both the formation and cleavage of THP ethers are acid-catalyzed processes.[1]

Protection: The protection of an alcohol with dihydropyran proceeds via an acid-catalyzed addition of the alcohol to the enol ether of DHP. The mechanism involves three key steps:

-

Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1][2]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[1][2]

-

Deprotonation: A weak base removes a proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]

Deprotection: The deprotection of THP ethers is the reverse of the protection reaction and is achieved through acid-catalyzed hydrolysis.[1] The mechanism involves:

-

Protonation of the Ether Oxygen: The acid catalyst protonates the ether oxygen of the THP group.

-

Cleavage: The carbon-oxygen bond cleaves, releasing the alcohol and forming a resonance-stabilized carbocation.

-

Hydrolysis: The carbocation is quenched by water, and subsequent tautomerization yields 5-hydroxypentanal.[7]

Experimental Protocols

A variety of acidic catalysts can be employed for both the synthesis and cleavage of THP ethers. The choice of catalyst and reaction conditions often depends on the acid sensitivity of the substrate.[2]

Protection of Alcohols with Dihydropyran

A general method for the protection of primary, secondary, and tertiary alcohols involves the use of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1]

Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2–2.0 equiv)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01–0.05 equiv)[1]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2–2.0 equiv).[1]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.05 equiv) to the mixture.[1]

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1]

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[1]

For acid-sensitive substrates, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) can be used.[2][4]

Deprotection of Tetrahydropyranyl Ethers

The acidic hydrolysis of THP ethers can be achieved using various acidic catalysts.

Method 1: Acetic Acid in THF/Water [8]

Procedure:

-

Dissolve the THP-protected alcohol (1 equivalent) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., a 3:1:1 ratio).[2][7]

-

Stir the solution at room temperature or gently heat (e.g., 40–50 °C) as needed.[1]

-

Monitor the reaction progress by TLC.[1]

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[1]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel if necessary.[7]

Method 2: Solid-Supported Acid Catalyst (Amberlyst-15) [7]

The use of a solid-supported acid simplifies the workup procedure.[7]

Procedure:

-

To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10–20% by weight).[7]

-

Stir the suspension at room temperature.[7]

-

Monitor the reaction progress by TLC.[7]

-

Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[7]

-

Wash the resin with a small amount of methanol.[7]

-

Combine the filtrate and washings and concentrate under reduced pressure.[7]

Data Presentation

The following table summarizes various catalytic systems and their reported yields for the tetrahydropyranylation of alcohols and the deprotection of the corresponding THP ethers.

| Catalyst System | Substrate Scope | Reaction Conditions | Yield (%) | Reference |

| Protection | ||||

| p-TsOH·H₂O (cat.) in DCM | Primary, secondary, tertiary alcohols | Room temperature | High | [1] |

| PPTS (cat.) in DCM | Acid-sensitive alcohols | Room temperature | >99% | [4] |

| Silica-supported perchloric acid (cat.) | Alcohols and phenols | Solvent-free | High | [6] |

| Bismuth triflate (cat.) | Alcohols and phenols | Solvent-free | High | [6] |

| Zeolite H-beta (cat.) | Alcohols | Mild conditions | High | [6] |

| CeCl₃·7H₂O/NaI system (cat.) | Alcohols and phenols | Solvent-free | High | [6] |

| NH₄HSO₄ supported on SiO₂ | Alcohols and phenols | Room temperature, 4 hours | Almost quantitative | [9] |

| Zirconium tetrachloride (cat.) in DCM | Alcohols and phenols | Not specified | Efficient | [10] |

| Deprotection | ||||

| Acetic acid/THF/H₂O | THP ethers | Room temperature or 40-50 °C | High | [1] |

| p-TsOH in water | THP ethers | Not specified | Not specified | [8] |

| PPTS in ethanol | THP ethers | Not specified | Not specified | [8] |

| Amberlyst-15 in methanol | THP ethers | Room temperature | High | [7] |

| LiCl and H₂O in DMSO | THP ethers | 90 °C, 6 hours | Excellent | [11][12] |

| Zirconium tetrachloride in methanol | THP ethers | Room temperature | Efficient | [10] |

Visualizations

The following diagrams illustrate the key processes involved in the use of DHP as a hydroxyl protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

An In-depth Technical Guide to the Ring Conformation and Stereochemistry of 3,4-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran (DHP) is a pivotal heterocyclic scaffold in organic synthesis and medicinal chemistry, serving as a versatile protecting group for alcohols and a key building block in the synthesis of numerous natural products and pharmacologically active molecules. The stereochemical and conformational properties of the DHP ring are critical determinants of the biological activity and reactivity of its derivatives. This technical guide provides a comprehensive analysis of the ring conformation of DHP, focusing on the equilibrium between its primary half-chair and sofa forms. It delves into the stereoelectronic effects, particularly the anomeric effect, that govern conformational stability. Furthermore, this guide outlines the stereochemical considerations in key synthetic routes to DHP derivatives, such as the Prins and Hetero-Diels-Alder reactions. Detailed experimental and computational protocols are provided to facilitate further research and application in drug development.

Ring Conformation of 3,4-Dihydro-2H-pyran

The presence of a double bond between C5 and C6 in the 3,4-Dihydro-2H-pyran ring significantly influences its conformational landscape compared to its saturated analog, tetrahydropyran (B127337). To alleviate the ring strain that would be present in a planar conformation, DHP adopts puckered structures. The two most stable and commonly discussed conformations are the half-chair and the sofa (also known as an envelope) conformations.

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the intricate potential energy surface of DHP. These calculations provide valuable insights into the relative stabilities and geometric parameters of the different conformers.[1]

Half-Chair and Sofa Conformers

The half-chair conformation is generally considered the global minimum on the potential energy surface for the parent 3,4-Dihydro-2H-pyran. In this conformation, four of the ring atoms are roughly coplanar, while the other two are displaced on opposite sides of this plane. The sofa conformation, in which five atoms are nearly coplanar and one atom (typically C3 or C4) is out of the plane, represents a local energy minimum.

The interconversion between these conformers proceeds through higher-energy transition states, often described as twisted or bent forms. The energy barrier for this interconversion is relatively low, indicating that at room temperature, DHP exists as a dynamic equilibrium of these conformers.

Quantitative Conformational Analysis

Theoretical calculations provide precise data on the relative energies and key dihedral angles of the DHP conformers. This information is crucial for understanding the conformational preferences of the DHP ring.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (O1-C2-C3-C4) |

| Half-Chair | 0.00 (Global Minimum) | -50° to -60° | 50° to 60° |

| Sofa | 1.0 - 2.0 | 0° to 10° | 30° to 40° |

Note: The values in this table are approximate and are based on data from computational studies of 3,4-Dihydro-2H-pyran and its derivatives. The exact values can vary depending on the level of theory and basis set used in the calculations.

Stereochemistry and the Anomeric Effect

The stereochemistry of substituted DHP derivatives is of paramount importance, particularly in the context of drug design, as different stereoisomers can exhibit vastly different biological activities. A key stereoelectronic factor governing the conformational preference of substituents on the DHP ring is the anomeric effect .

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond. This orbital overlap is maximized when the substituent is in the axial position.

The interplay between the anomeric effect and steric repulsions determines the final conformational equilibrium of substituted DHP derivatives.

Stereochemistry in the Synthesis of DHP Derivatives

The synthesis of substituted 3,4-Dihydro-2H-pyrans with high stereocontrol is a significant area of research. Two powerful and widely used methods for this purpose are the Prins cyclization and the Hetero-Diels-Alder reaction.

Prins Cyclization